molecular formula C10H10N2O B1580742 (1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 70817-26-4

(1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B1580742
CAS RN: 70817-26-4
M. Wt: 174.2 g/mol
InChI Key: UCPVQFRIXFGLOJ-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the empirical formula C10H10N2O . It is a member of the pyrazoles, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-pyrazol-4-yl)methanol” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a pyrazol-4-yl group (a 5-membered ring with 3 carbon atoms and 2 nitrogen atoms) through a methanol group .


Physical And Chemical Properties Analysis

“(1-phenyl-1H-pyrazol-4-yl)methanol” is a solid compound . Its molecular weight is 174.199 .

Scientific Research Applications

Application Summary

“(1-phenyl-1H-pyrazol-4-yl)methanol” is used in the synthesis of a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones . These compounds have shown promising antimicrobial activity .

Method of Application

The compounds were synthesized by Knoevenagel condensation of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with thiazolidine-2,4-dione in ethanol in the presence of piperidine .

Medicinal Chemistry

Application Summary

“(1-phenyl-1H-pyrazol-4-yl)methanol” is used in the synthesis of a series of 1H-Pyrazolo[3,4-b]pyridines . These compounds have shown promising biomedical applications .

Method of Application

The compounds were synthesized by various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results and Outcomes

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

Future Directions

Pyrazole derivatives, including “(1-phenyl-1H-pyrazol-4-yl)methanol”, have attracted attention due to their diverse biological activities and potential therapeutic applications . Future research could focus on exploring these properties further.

properties

IUPAC Name

(1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVQFRIXFGLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356391
Record name (1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-pyrazol-4-yl)methanol

CAS RN

70817-26-4
Record name (1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (3.51 g) was suspended in tetrahydrofuran (200 mL), 1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (20 g) synthesized in Reference Example 16 was added under ice-cooling, and the mixture was stirred at room temperature for 1.5 hr. The reaction mixture was ice-cooled, water (7 mL) and aqueous sodium hydroxide solution (1 mol/L, 3.5 mL) were successively added dropwise. After warming to room temperature, the mixture was stirred for 30 min. Anhydrous sodium sulfate was added to the reaction mixture, the mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. Diethyl ether (30 mL) and hexane (30 mL) were added to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (14.8 g) as a white solid.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-phenyl-1H-pyrazol-4-yl)methanol
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Reactant of Route 6
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Citations

For This Compound
27
Citations
SM Jagadale, YK Abhale, HR Pawar… - Polycyclic Aromatic …, 2022 - Taylor & Francis
New series of 4-methyl-2-(4-substituted phenyl)-5-(4-((4-(4-substituted phenyl)-1H-1,2,3-triazol-1-yl)methyl)-1-phenyl-1H-pyrazol-3-yl)thiazole, 6a-t and 4-(1,3-diphenyl-1H-pyrazol-4-yl)-…
Number of citations: 14 www.tandfonline.com
KC Sahoo - 2009 - ethesis.nitrkl.ac.in
Synthesis of pyrazole and its N-aryl analogues has been a subject of consistent interest because of the wide applications of such heterocycles in pharmaceutical as well as in …
Number of citations: 2 ethesis.nitrkl.ac.in
IH El Azab, A Ibrahim, M Abdel El-Moneim… - Phase …, 2021 - Taylor & Francis
A conjugated semiconductor thin film of 1-((3-(3-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)-1-phenyl-1H-pyrazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole […
Number of citations: 21 www.tandfonline.com
IH El Azab, AA Gobouri, TA Altalhi, HS El-Sheshtawy… - Optik, 2021 - Elsevier
Aiming to construct active photosensitizer agents, a novel 1-((3-(3-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(4-…
Number of citations: 15 www.sciencedirect.com
IA Abdelhamid, MAE Hawass… - … : Online Journal of …, 2021 - scholar.cu.edu.eg
The discovery of intriguing properties shown by a large number of pyrazole derivatives has sparked a surge in interest in pyrazole chemistry over the last decade. They exist in a variety …
Number of citations: 9 scholar.cu.edu.eg
E Arbačiauskienė, V Martynaitis… - … : Online Journal of …, 2011 - arkat-usa.org
An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones starting from 1-phenyl-1H-pyrazol-3-ol is described…
Number of citations: 38 www.arkat-usa.org
C Dayakar, BS Kumar, G Sneha, G Sagarika… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel pyrazolyl alcohols (5a-h), pyrazolyl azides (6a-h), and pyrazolyltriazoles (8a-h, 10a-p and 12a-l) were prepared and evaluated for their bioactivity (anti-bacterial and …
Number of citations: 30 www.sciencedirect.com
SM Kishk, KJ McLean, S Sood, D Smith… - …, 2019 - Wiley Online Library
The emergence of untreatable drug‐resistant strains of Mycobacterium tuberculosis is a major public health problem worldwide, and the identification of new efficient treatments is …
J Kour, V Venkateswarlu, PK Verma… - The Journal of …, 2020 - ACS Publications
Metal-free insertion of a methylene group was achieved for the construction of a new C(sp 2 )–C(sp 3 )-H–C(sp 2 ) bond in order to prepare novel bis-heterocyclic scaffolds. The …
Number of citations: 23 pubs.acs.org
GM Galvao, IF Florentino, G Sanz, BG Vaz… - International …, 2020 - Elsevier
LQFM219 is a molecule designed from celecoxibe (COX-2 inhibitor) and darbufelone (inhibitor of COX-2 and 5-LOX) lead compounds through a molecular hybridisation strategy. …
Number of citations: 5 www.sciencedirect.com

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